![molecular formula C8H15N3S B14330272 1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 98659-82-6](/img/structure/B14330272.png)
1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and an imidazole ring, making it a valuable reagent in synthetic chemistry and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 1,3-dihydro-2H-imidazole-2-thione with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 50°C to 80°C. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems allows for efficient large-scale production. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
科学的研究の応用
1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the presence of the dimethylamino group, which enhances the compound’s binding affinity .
類似化合物との比較
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with applications in organic synthesis.
Uniqueness
1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective enzyme inhibition and protein modification .
特性
CAS番号 |
98659-82-6 |
|---|---|
分子式 |
C8H15N3S |
分子量 |
185.29 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C8H15N3S/c1-10(2)5-3-6-11-7-4-9-8(11)12/h4,7H,3,5-6H2,1-2H3,(H,9,12) |
InChIキー |
YXPHXVFTRPKDBX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C=CNC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


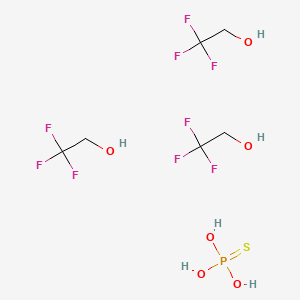
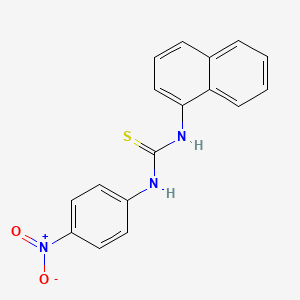
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
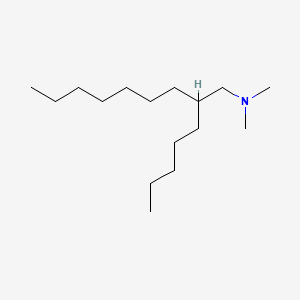


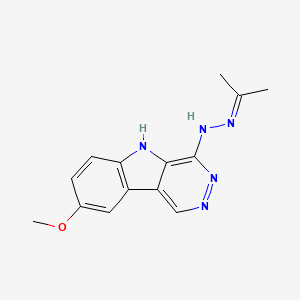

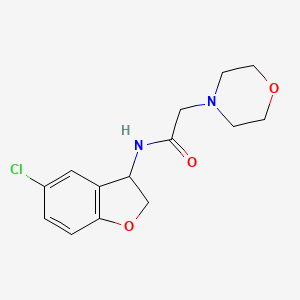
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)

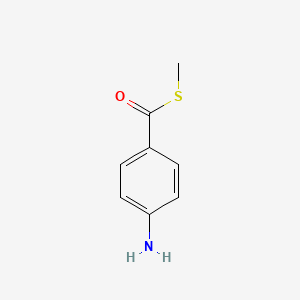
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
